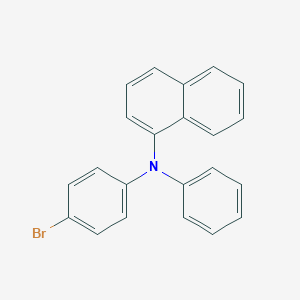

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromophenyl)-N-phenylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN/c23-18-13-15-20(16-14-18)24(19-9-2-1-3-10-19)22-12-6-8-17-7-4-5-11-21(17)22/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMCIJZTMPDEGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593374 | |

| Record name | N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138310-84-6 | |

| Record name | N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Bromophenyl)-N-phenyl-1-naphthylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine, a triarylamine derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed experimental protocols, quantitative data, and visual diagrams of the synthetic routes.

Introduction

This compound is a molecule of interest in various fields, including organic electronics and medicinal chemistry, due to its structural motifs. The synthesis of such triarylamines is predominantly achieved through cross-coupling reactions that form a carbon-nitrogen bond between an aryl halide and an amine. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. This guide will delve into the specifics of both pathways for the synthesis of the title compound.

Core Synthesis Pathways

The formation of this compound involves the coupling of N-phenylnaphthalen-1-amine with a 4-brominated phenyl source. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods have been reported for this type of transformation.

Ullmann Condensation (Copper-Catalyzed)

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically requiring a copper catalyst, a base, and high reaction temperatures.[1][2] Modern variations of this reaction often employ ligands to improve efficiency and moderate the reaction conditions.[3][4] A specific preparation of this compound has been described using a cuprous iodide (CuI) catalyst.[5]

Buchwald-Hartwig Amination (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a more recent and often more versatile method for C-N bond formation, utilizing a palladium catalyst with a phosphine-based ligand.[6][7][8] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction.[6] A synthetic route for this compound using a palladium catalyst has also been documented.[5]

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound via a palladium-catalyzed approach.[5]

| Parameter | Value |

| Starting Material (Amine) | N-phenyl-1-naphthylamine |

| Starting Material (Amine) Amount | 14 g (0.064 mol) |

| Starting Material (Aryl Halide) | 1-Bromo-4-iodobenzene |

| Reagent | Sodium tert-butoxide (8 g) |

| Catalyst | Bis(triphenylphosphine)palladium(II) chloride (0.7 g) |

| Solvent | Toluene (70 ml) |

| Reaction Temperature | 80-90 °C |

| Product Yield | 9.1 g |

| Molar Yield | Approximately 64% |

| Purity | Not specified |

| Melting Point | 91.0 to 100.0 °C[9] |

| Molecular Formula | C22H16BrN[10] |

| Molecular Weight | 374.28 g/mol [10] |

Experimental Protocols

Detailed methodologies for both the copper-catalyzed and palladium-catalyzed synthesis of this compound are provided below.

Protocol 1: Copper-Catalyzed Synthesis (Ullmann Condensation)[5]

Materials:

-

N-phenyl-1-naphthylamine (14-20 parts by weight)

-

1-Bromo-4-iodobenzene (23-30 parts by weight)

-

Sodium tert-butoxide (8-15 parts by weight)

-

Cuprous iodide (CuI) (catalytic amount, e.g., 1.6g as per one example)[5]

-

Solvent (e.g., Toluene, 70-100 ml)

-

Nitrogen gas atmosphere

-

Reaction vessel (e.g., four-necked flask)

-

Stirring apparatus

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Distillation apparatus

-

Filtration apparatus

-

Water

Procedure:

-

Under a nitrogen atmosphere, add the solvent (70-100 ml) and N-phenyl-1-naphthylamine (14-20 parts by weight) to the reaction vessel.

-

Stir the mixture until the N-phenyl-1-naphthylamine is fully dissolved.

-

Add sodium tert-butoxide (8-15 parts by weight) and the cuprous iodide catalyst.

-

Add 1-bromo-4-iodobenzene (23-30 parts by weight) to the reaction mixture.

-

Stir the resulting solution and raise the temperature to 20-50 °C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until completion.

-

Once the reaction is complete, arrange the apparatus for distillation and recover a portion of the solvent under reduced pressure.

-

Add water (50-100 ml) to the concentrated reaction mixture and stir.

-

A solid product should precipitate out of the solution.

-

Filter the solid crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)[5]

Materials:

-

N-phenyl-1-naphthylamine (14 g, 0.064 mol)

-

1-Bromo-4-iodobenzene (23.8 g)

-

Sodium tert-butoxide (8 g)

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2) (0.7 g)

-

Toluene (70 ml)

-

Nitrogen gas atmosphere

-

250 ml four-necked flask

-

Stirring apparatus

-

Heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Distillation apparatus

-

Filtration apparatus

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

Under a nitrogen atmosphere, add toluene (70 ml) and N-phenyl-1-naphthylamine (14 g) to the 250 ml four-necked flask.

-

Stir the mixture until the N-phenyl-1-naphthylamine is fully dissolved.

-

Add sodium tert-butoxide (8 g) and the bis(triphenylphosphine)palladium(II) chloride catalyst (0.7 g).

-

Add 1-bromo-4-iodobenzene (23.8 g) to the reaction mixture.

-

Stir the reaction mixture and increase the temperature to 80-90 °C.

-

Monitor the reaction's completion using thin-layer chromatography (TLC).

-

After the reaction is complete, recover a portion of the solvent by distillation under reduced pressure.

-

Add 50 ml of water to the residue and stir. A solid will separate out.

-

Filter the crude product and wash it with water.

-

Purify the crude product by recrystallization from ethanol to obtain the final product (9.1 g).

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis pathways and a general experimental workflow.

Caption: Synthesis pathways for this compound.

Caption: General experimental workflow for cross-coupling synthesis.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CN103058876A - Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. CAS#:138310-84-6 | N-(4-Bromophenyl)-N-phenyl-1-naphthalenamine | Chemsrc [chemsrc.com]

- 10. calpaclab.com [calpaclab.com]

Technical Guide: Properties and Applications of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine (CAS 138310-84-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine, identified by CAS number 138310-84-6, is a tertiary amine with a significant profile in materials science, particularly in the field of organic electronics. Its chemical structure, featuring a naphthyl group, a phenyl group, and a brominated aniline moiety, imparts desirable properties for its primary application as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs). This document provides a comprehensive overview of the known chemical and physical properties of this compound. While direct biological activity and extensive toxicological studies for this specific molecule are not widely documented in current literature, this guide also includes a detailed experimental protocol for its synthesis to aid researchers in its preparation and further investigation.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its application in organic electronics, influencing factors such as solubility for device fabrication and thermal stability for operational longevity.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-[N-(4-Bromophenyl)anilino]naphthalene, N-(1-Naphthyl)-N-phenyl-4-bromoaniline | [2][3] |

| CAS Number | 138310-84-6 | [2] |

| Molecular Formula | C₂₂H₁₆BrN | [4] |

| Molecular Weight | 374.27 g/mol | [5] |

| Melting Point | 91.0 to 100.0 °C | [6][7] |

| Boiling Point | 502.9 °C at 760 mmHg | [6] |

| Density | 1.381 g/cm³ | [6] |

| Flash Point | 257.9 °C | [6] |

| Vapor Pressure | 3.06E-10 mmHg at 25°C | [6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [7][8] |

| Appearance | White to Almost white powder/crystal | [3] |

Applications in Organic Electronics

This compound is predominantly utilized as a hole-transporting material in the fabrication of OLEDs.[1] Its extended aromatic structure facilitates efficient charge mobility.[1] The compound's good thermal stability and film-forming properties also make it suitable for use in organic semiconductors and photovoltaic devices.[1] In OLEDs, it can be employed as a dopant in the emissive layers to enhance device efficiency.[1]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a patented method.

Materials:

-

N-phenyl-1-naphthylamine

-

1-Bromo-4-iodobenzene

-

Sodium tert-butoxide

-

Cuprous iodide (catalyst)

-

Toluene (solvent)

-

Deionized water

-

Ethanol (for recrystallization)

Experimental Procedure:

-

Reaction Setup: In a 250 mL four-hole flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 70 mL of toluene and 14g (0.084 mol) of N-phenyl-1-naphthylamine. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

-

Addition of Reagents: To the solution, add 8g of sodium tert-butoxide and a catalytic amount of cuprous iodide. Subsequently, add 23.8g of 1-bromo-4-iodobenzene to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 80-90 °C. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete as indicated by TLC, cool the mixture and recover a portion of the solvent via distillation under reduced pressure. Add 50 mL of water to the concentrated mixture and stir, which should induce the precipitation of a solid.

-

Purification: Collect the crude product by filtration and wash it with water. Purify the crude solid by recrystallization from ethanol to obtain the final product.

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow diagram.

Role in OLED Devices

To understand the application of this compound, the following diagram illustrates its function within a simplified OLED structure.

Caption: OLED functional diagram.

Biological Activity and Toxicology

Currently, there is a lack of published data specifically detailing the biological activity, mechanism of action, or comprehensive toxicological profile of this compound. The presence of an aniline moiety suggests a potential for biological activity, but this has not been experimentally verified for this compound.[2]

For handling, standard laboratory safety precautions should be observed. This includes avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation.[9]

Conclusion

This compound is a well-characterized compound with established applications in materials science, particularly as a hole-transporting material in organic electronic devices. Its chemical and physical properties are well-documented, and a reliable synthesis protocol is available. While its primary utility lies in the realm of materials science, the potential for biological activity, suggested by its chemical structure, remains an unexplored area. Further research into its toxicological and pharmacological profiles would be necessary to ascertain its safety and potential for applications beyond materials science.

References

- 1. N-(4-Bromophenyl)-N-phenyl-1-naphthylamine [myskinrecipes.com]

- 2. CN103058876A - Preparation method of N-(4-bromobenzene)-N-phenyl-1-naphthylamine - Google Patents [patents.google.com]

- 3. N-(4-Bromophenyl)-N-phenyl-1-naphthylamine | 138310-84-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. CAS#:138310-84-6 | N-(4-Bromophenyl)-N-phenyl-1-naphthalenamine | Chemsrc [chemsrc.com]

- 5. psecommunity.org [psecommunity.org]

- 6. lumorachemicals.com [lumorachemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. N-[5-[(4-Bromophenyl)methyl]-4-Hydroxy-1,3-Thiazol-2-Yl]naphthalene-1-Sulfonamide | C20H15BrN2O3S2 | CID 137350122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

In-Depth Technical Guide: N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and synthesis of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine, a tertiary arylamine with applications in organic electronics.

Core Compound Data

This compound is an organic compound that has garnered interest as a hole-transporting material in the development of Organic Light-Emitting Diodes (OLEDs).[1] Its utility in this domain is attributed to its capacity for efficient positive charge transport, good thermal stability, and favorable film-forming properties.[1] The extended aromatic system of the molecule enhances charge mobility, a critical factor for its application in organic semiconductors and photovoltaic devices.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₆BrN | [2][3] |

| Molecular Weight | 374.28 g/mol | [1][3] |

| Melting Point | 91.0 to 100.0 °C | [2] |

| Boiling Point | 502.9 ± 33.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 257.9 ± 25.4 °C | [2] |

| Purity | >98.0% (GC) |

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₂₂H₁₆BrN.

The calculation is as follows:

-

Carbon (C): 22 atoms × 12.011 g/mol = 264.242 g/mol

-

Hydrogen (H): 16 atoms × 1.008 g/mol = 16.128 g/mol

-

Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

Total Molecular Weight = 264.242 + 16.128 + 79.904 + 14.007 = 374.281 g/mol

References

An In-depth Technical Guide to the Solubility of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these parameters. It includes detailed methodologies for solubility assessment, a template for data presentation, and a logical workflow to guide the experimental process. This guide is intended to be a practical resource for scientists and professionals working with this compound in research and development settings.

Introduction

This compound is a tertiary arylamine compound with applications as a building block in the synthesis of more complex organic molecules, particularly in materials science and potentially in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is fundamental for its synthesis, purification, handling, and formulation. Parameters such as reaction kinetics, yield, and purity during synthesis, as well as the ease of formulation for subsequent applications, are directly influenced by the compound's solubility.

Currently, there is a notable absence of published quantitative data on the solubility of this compound in common organic solvents. This guide aims to bridge this gap by providing a detailed experimental protocol that can be employed to systematically determine its solubility.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing solubility experiments and for interpreting the results.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆BrN | [1] |

| Molecular Weight | 374.28 g/mol | |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 91.0 to 100.0 °C | [1] |

| Purity (GC) | >98.0% | |

| CAS Number | 138310-84-6 |

A patent detailing the synthesis of this compound mentions recrystallization from ethanol, which qualitatively indicates its solubility in this solvent to facilitate purification[2].

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the solubility of this compound in various organic solvents. This method is based on the isothermal equilibrium technique.

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Selected organic solvents (analytical grade)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point until a constant weight of the dissolved solid is achieved.

-

Calculate the solubility based on the mass of the solid and the volume of the solvent used.

-

-

Quantitative Analysis (HPLC or UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Determine the concentration of the saturated solution by using the calibration curve and accounting for the dilution factor.

-

3.3. Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner. Table 2 provides a template for summarizing these findings.

Table 2: Solubility of this compound in Various Organic Solvents at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | ||||

| e.g., Acetone | ||||

| e.g., Toluene | ||||

| e.g., Dichloromethane | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Hexane | ||||

| e.g., Dimethylformamide | ||||

| e.g., Dimethyl Sulfoxide |

Workflow for Solubility Assessment

The logical flow of the experimental process for determining solubility is crucial for obtaining reliable and reproducible results. The following diagram illustrates the key steps from preparation to data analysis.

References

An In-depth Technical Guide on the HOMO-LUMO Energy Levels of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine, a triarylamine derivative of significant interest in the fields of organic electronics and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations to facilitate a deeper understanding of the electronic properties of this compound.

Introduction

This compound belongs to the class of triarylamines, which are well-known for their hole-transporting capabilities. The HOMO and LUMO energy levels are fundamental electronic parameters that govern the charge injection, transport, and overall performance of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). An accurate determination of these energy levels is crucial for designing and optimizing new materials and device architectures.

Synthesis of this compound

A common method for the synthesis of this compound is through a Buchwald-Hartwig amination reaction. A representative synthetic protocol is described in Chinese patent CN103058876A.[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: To a 250 ml four-necked flask, add 70 ml of toluene, 14 g (0.084 mol) of N-phenyl-1-naphthylamine, and 8 g of sodium tert-butoxide.[1]

-

Catalyst and Reagent Addition: Stir the mixture thoroughly. Add 0.7 g of bis(triphenylphosphine)palladium(II) dichloride as a catalyst, followed by the addition of 23.8 g of 1-bromo-4-iodobenzene.[1]

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Once the reaction is complete, cool the mixture and recover a portion of the solvent by distillation under reduced pressure. Add 50 ml of water and stir, which should induce the precipitation of the crude product. Filter the solid and wash it with water. Recrystallize the crude product from ethanol to obtain the purified this compound.[1]

Determination of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels can be determined experimentally using electrochemical methods, primarily cyclic voltammetry (CV), and optical methods, such as UV-Vis spectroscopy.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to calculate the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: Dissolve the organic material in a suitable solvent, such as dichloromethane or acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

-

Electrochemical Cell Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Internal Reference: Ferrocene is commonly used as an internal reference standard. Its oxidation potential is well-defined and can be used to calibrate the potential scale.

-

Data Acquisition: The potential is swept linearly to a set potential and then reversed. The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis: From the cyclic voltammogram, the onset oxidation potential (Eox) and onset reduction potential (Ered) are determined.

Workflow for Determining HOMO/LUMO from CV Data:

Caption: Experimental workflow for HOMO/LUMO determination via CV.

Calculation of HOMO and LUMO Energies:

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials using empirical formulas. When referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, the following equations are commonly used[2][3]:

-

HOMO (eV) = -e [Eonset, oxvs Fc/Fc+ + 4.8]

-

LUMO (eV) = -e [Eonset, redvs Fc/Fc+ + 4.8]

Where Eonset, ox and Eonset, red are the onset oxidation and reduction potentials, respectively, relative to the Fc/Fc⁺ couple. The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[2]

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of a material, which is the energy difference between the HOMO and LUMO levels.

Methodology:

-

Sample Preparation: Prepare a thin film of the material on a transparent substrate (e.g., quartz or glass) by methods such as spin-coating, drop-casting, or thermal evaporation. Alternatively, a dilute solution of the compound can be prepared in a suitable solvent (e.g., dichloromethane or THF).

-

Data Acquisition: Record the UV-Vis absorption spectrum of the sample.

-

Data Analysis: The optical band gap is determined from the onset of the absorption spectrum (λonset).

Workflow for Determining Optical Band Gap from UV-Vis Spectroscopy:

Caption: Workflow for determining the optical band gap via UV-Vis spectroscopy.

Calculation of the Optical Band Gap:

The optical band gap can be calculated from the absorption edge using the following equation:

-

Egopt (eV) = 1240 / λonset (nm)

The LUMO level can then be estimated if the HOMO level is known from CV measurements:

-

LUMO (eV) = HOMO (eV) + Egopt (eV)

Representative Data for Triarylamine Derivatives

| Compound | Donor Moiety | Acceptor Moiety | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-(Diphenylamino)phenyl-based dye 1a | Triphenylamine | 4-Nitrostyryl | -5.34 | -2.59 | 2.75 |

| 4-(Diphenylamino)phenyl-based dye 1b | Triphenylamine | 4-Nitrostyryl | -5.24 | -2.60 | 2.64 |

| 4-(Diphenylamino)phenyl-based dye 1c | Triphenylamine | 4-Nitrostyryl | -5.16 | -2.61 | 2.55 |

| 4-(N-carbazolyl)phenyl-based dye 2a | N-phenylcarbazole | 4-Nitrostyryl | -5.74 | -2.71 | 3.03 |

| N-phenylindoline-based dye 4a | N-phenylindoline | 4-Nitrostyryl | -5.64 | -2.68 | 2.96 |

Data sourced from Zhuang et al. (2023) and calculated at the B3LYP/6-31+g(d,p) level of theory.[5]

Based on the structure of this compound, its HOMO and LUMO energy levels are expected to be within the range of those reported for other triarylamine derivatives. The presence of the electron-withdrawing bromine atom on one of the phenyl rings is likely to slightly lower the HOMO energy level compared to an unsubstituted triphenylamine. The larger π-conjugated system of the naphthalene group may also influence the energy levels.

Conclusion

This technical guide has outlined the synthesis, experimental determination, and theoretical estimation of the HOMO and LUMO energy levels of this compound. While direct experimental data for this specific compound is limited, the provided protocols for cyclic voltammetry and UV-Vis spectroscopy offer a clear pathway for its characterization. The representative data from computational studies on analogous triarylamine derivatives serve as a valuable reference for predicting its electronic properties. A thorough understanding of these fundamental parameters is essential for the rational design and application of this and similar materials in advanced organic electronic devices.

References

Thermal Stability of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine: A Technical Guide for OLED Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine is an aromatic amine compound of significant interest in the development of organic light-emitting diodes (OLEDs). Its molecular structure, featuring a naphthalene core, a phenyl group, and a bromophenyl substituent, suggests its potential utility as a hole transport layer (HTL) material or as a building block for more complex OLED materials. The thermal stability of such compounds is a critical parameter that directly influences the operational lifetime, efficiency, and reliability of OLED devices. This technical guide provides a comprehensive overview of the thermal properties of this compound, details the standard experimental protocols for its thermal analysis, and discusses the implications of its thermal stability for OLED performance.

High temperatures generated during OLED operation can lead to the degradation of organic materials, causing a decline in device performance. Therefore, a thorough understanding and characterization of the thermal stability of materials like this compound are paramount for the design and fabrication of robust and long-lasting OLED displays and lighting solutions.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | |

| Synonyms | 1-[N-(4-Bromophenyl)anilino]naphthalene | [1] |

| CAS Number | 138310-84-6 | [1] |

| Molecular Formula | C22H16BrN | [1] |

| Molecular Weight | 374.28 g/mol | |

| Melting Point (Tm) | 91.0 to 100.0 °C | [1] |

The Critical Role of Thermal Stability in OLEDs

The thermal stability of organic materials used in OLEDs is a cornerstone of device performance and longevity. For a material like this compound, likely to be employed in the hole transport layer, high thermal stability is crucial for several reasons:

-

Preventing Morphological Degradation: Amorphous thin films in OLEDs can crystallize or undergo other morphological changes at elevated temperatures. This can lead to the formation of grain boundaries that impede charge transport and act as quenching sites for excitons, thereby reducing device efficiency and lifetime. A high glass transition temperature (Tg) is indicative of a stable amorphous state.

-

Minimizing Thermal Decomposition: The chemical bonds within the organic molecules can break at high temperatures, leading to the formation of non-emissive species and charge traps. The decomposition temperature (Td) is a key metric that defines the upper limit of the material's operational temperature range.

-

Ensuring Interface Integrity: The interfaces between different organic layers and between the organic layers and the electrodes are critical for efficient charge injection and transport. Thermal degradation can disrupt these interfaces, leading to increased operating voltage and reduced device efficiency.

The following diagram illustrates the relationship between the thermal stability of the Hole Transport Layer (HTL) material and the overall performance of an OLED device.

Caption: Logical flow from material thermal properties to OLED device performance.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td) of the material.

Experimental Workflow for TGA:

Caption: Step-by-step workflow for TGA analysis.

Detailed TGA Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Alumina or platinum crucible.

-

Sample Preparation: 5-10 mg of high-purity this compound is weighed directly into the TGA crucible.

-

Atmosphere: The analysis is conducted under a continuous flow of high-purity nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition. The decomposition temperature (Td) is commonly defined as the temperature at which 5% of the initial sample mass has been lost.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg) and the melting point (Tm) of the material.

Experimental Workflow for DSC:

Caption: Step-by-step workflow for DSC analysis.

Detailed DSC Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Pans: Aluminum pans and lids.

-

Sample Preparation: 2-5 mg of the sample is weighed into an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under a nitrogen atmosphere.

-

Temperature Program: A heat-cool-heat cycle is typically employed to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated from ambient temperature to a temperature above its melting point at a rate of 10 °C/min. This scan provides the melting point (Tm).

-

Cooling Scan: The sample is then rapidly cooled to a temperature well below its expected glass transition.

-

Second Heating Scan: The sample is heated again at the same rate (10 °C/min). The glass transition temperature (Tg) is determined from this scan as the midpoint of the step change in the heat flow curve.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the endothermic melting peak and the step-like transition corresponding to the glass transition.

Conclusion

While specific experimental data on the decomposition and glass transition temperatures of this compound are not widely published, its application as an OLED material necessitates a high degree of thermal stability. The provided melting point range of 91.0 to 100.0 °C offers a preliminary thermal characteristic.[1] For a comprehensive evaluation of its suitability in OLED devices, detailed thermal analysis using TGA and DSC is essential. The standardized protocols outlined in this guide provide a robust framework for researchers to perform these critical measurements. A high decomposition temperature and a high glass transition temperature are desirable to ensure the long-term stability and high performance of OLEDs incorporating this material. Further research into the thermal properties of this compound will be invaluable for the continued advancement of OLED technology.

References

In-Depth Technical Guide: Electrochemical Properties of N-aryl-N-phenylnaphthalen-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of N-aryl-N-phenylnaphthalen-1-amine derivatives. These compounds are of significant interest due to their potential applications as hole-transporting materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells.[1][2] Their electrochemical behavior, particularly their oxidation potentials and the energy levels of their frontier molecular orbitals (HOMO and LUMO), dictates their performance in these applications.

Core Electrochemical Properties

The electrochemical properties of N-aryl-N-phenylnaphthalen-1-amine derivatives are primarily investigated using techniques like cyclic voltammetry (CV). This powerful analytical method allows for the determination of oxidation and reduction potentials, which are crucial for understanding the electron-donating capabilities and stability of these molecules.

The core structure, N-phenylnaphthalen-1-amine, consists of a naphthalene ring and a phenyl group attached to a central nitrogen atom. The addition of a second aryl group at the nitrogen atom allows for the fine-tuning of the molecule's electronic properties. The nature of the substituent on this second aryl group can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Generally, electron-donating groups on the N-aryl substituent will raise the HOMO energy level, making the molecule easier to oxidize. Conversely, electron-withdrawing groups will lower the HOMO energy level, making oxidation more difficult. This tunability is a key feature in the design of efficient hole-transporting materials, as the HOMO level needs to be well-aligned with the energy levels of adjacent layers in an electronic device for efficient charge injection and transport.

| Compound/Derivative Class | Oxidation Potential (V vs. ref) | HOMO Level (eV) | LUMO Level (eV) | Measurement Conditions | Reference/Notes |

| N-phenylnaphthalen-2-amine | Not specified | -7.15 (Ionization Potential) | Not specified | Not specified | [1] (Parent compound) |

| Fluorene and benzothiadiazole cored HTMs | Eox onset: Not specified | -5.73 to -6.04 | Not specified | Anhydrous dichloromethane, 0.1 M TBAPF6, scan rate 50 mV/s | [1][3] |

| Pyrrole-linked triphenylamine derivatives | ~0.8 (for pyrrole) | Not specified | Not specified | General value for pyrrole derivatives | [4] |

| Thiophene-linked triphenylamine derivatives | ~1.5 (for thiophene) | Not specified | Not specified | General value for thiophene derivatives | [4] |

| N,N'-diaryl-perylene-3,9-diamines | Not specified | -5.14 to -5.53 (Ionization Potentials) | Not specified | Solid samples, electron photoemission | [5] |

Experimental Protocols

The following section details a general methodology for the electrochemical characterization of N-aryl-N-phenylnaphthalen-1-amine derivatives using cyclic voltammetry.

Cyclic Voltammetry (CV) Measurement

Objective: To determine the oxidation and reduction potentials of the N-aryl-N-phenylnaphthalen-1-amine derivatives and to estimate their HOMO and LUMO energy levels.

Materials and Equipment:

-

Potentiostat (e.g., PalmSens EmStat3+)

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon Electrode)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Platinum wire)

-

Analyte (N-aryl-N-phenylnaphthalen-1-amine derivative, ~2 mM)

-

Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)

-

Inert Gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Solution Preparation: Prepare a solution of the analyte at a concentration of approximately 2 mM in the chosen anhydrous solvent. Add the supporting electrolyte to a concentration of 0.1 M.

-

Deoxygenation: Purge the electrochemical cell containing the solution with an inert gas for at least 5-10 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in deionized water and the measurement solvent to ensure a clean and reproducible surface.

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

-

Connect the electrodes to the potentiostat.

-

Set the potential range to scan from an initial potential where no reaction occurs, towards a more positive potential to observe oxidation, and then reverse the scan to a more negative potential to observe reduction.

-

Set the scan rate, typically between 20 and 100 mV/s.[1]

-

Initiate the cyclic voltammogram acquisition for several cycles until a stable trace is obtained.

-

-

Data Analysis:

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram. These are typically found by extrapolating the steepest part of the wave to the baseline.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO = -[Eoxonset vs Fc/Fc+ + 4.8] eV

-

ELUMO = -[Eredonset vs Fc/Fc+ + 4.8] eV

-

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of N-aryl-N-phenylnaphthalen-1-amine derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine via Buchwald-Hartwig Amination

Abstract: This technical guide provides an in-depth overview of the Buchwald-Hartwig amination for the synthesis of the triarylamine, N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document outlines the reaction's mechanism, provides a detailed experimental protocol, and summarizes key data in a structured format. Visual diagrams generated using Graphviz are included to illustrate the catalytic cycle and experimental workflow, adhering to specified design constraints.

Introduction

Triarylamines are a critical class of organic compounds, widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials such as organic light-emitting diodes (OLEDs) and hole-transporting materials.[1] The development of efficient and versatile methods for the formation of carbon-nitrogen (C-N) bonds is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as one of the most powerful and widely used transition-metal-catalyzed cross-coupling reactions for this purpose.[1][2][3]

First reported independently by Stephen Buchwald and John Hartwig in the mid-1990s, this palladium-catalyzed reaction allows for the coupling of amines with aryl halides or pseudohalides.[3][4] Its significance lies in its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[4][5] This guide focuses on the application of the Buchwald-Hartwig amination for the synthesis of a specific triarylamine, this compound, a structure of interest in advanced material applications.

Proposed Synthetic Route

The synthesis of this compound can be efficiently achieved by the palladium-catalyzed cross-coupling of a diarylamine, N-phenylnaphthalen-1-amine, with an aryl halide, 1,4-dibromobenzene. The reactivity difference between the two bromine atoms on 1,4-dibromobenzene can be exploited to achieve a mono-amination product.

Reaction Scheme:

This approach leverages readily available starting materials to construct the target triarylamine in a single catalytic step.

The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium center that cycles between the Pd(0) and Pd(II) oxidation states.[2][4][6] The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst complex undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[6][7]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex, releasing the halide anion.[3][7]

-

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II)-amido complex. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue, and releases the final triarylamine product.[2][4]

Below is a diagram illustrating this catalytic process.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on general procedures found in the literature for similar transformations and should be adapted and optimized as necessary.[5][8][9]

Materials and Reagents:

-

N-phenylnaphthalen-1-amine

-

1,4-dibromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen) equipment.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 1.4 equivalents).

-

Addition of Reactants: Add N-phenylnaphthalen-1-amine (1.0 equivalent) and 1,4-dibromobenzene (1.2 equivalents) to the flask.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis.

Table 1: Representative Reaction Conditions

| Parameter | Value/Reagent | Purpose |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Palladium source |

| Ligand | XPhos | Stabilizes catalyst, promotes reductive elimination |

| Base | Sodium tert-butoxide (NaOtBu) | Deprotonates the amine |

| Solvent | Toluene | Anhydrous reaction medium |

| Temperature | 110 °C | Provides thermal energy for the reaction |

| Atmosphere | Argon or Nitrogen | Prevents oxidation of the catalyst |

Table 2: Hypothetical Experimental Results

| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2 | 4 | 100 | 12 | 85 |

| 2 | 1 | 2 | 110 | 18 | 88 |

| 3 | 2 | 4 | 80 | 24 | 75 |

Experimental Workflow

The logical flow of the experimental procedure, from setup to the final purified product, is depicted in the diagram below.

Caption: Workflow from reaction setup to product isolation.

Conclusion

The Buchwald-Hartwig amination stands as a robust and highly effective method for the synthesis of complex arylamines such as this compound. Its operational simplicity, tolerance of various functional groups, and the availability of diverse catalyst systems make it an indispensable tool in modern organic synthesis. The protocol and data presented in this guide provide a solid framework for researchers to successfully apply this powerful C-N cross-coupling reaction in the development of new materials and pharmaceutical agents.

References

- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. name-reaction.com [name-reaction.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jk-sci.com [jk-sci.com]

- 8. rsc.org [rsc.org]

- 9. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine in Organic Electronics: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine is a tertiary arylamine compound with significant potential for application in the field of organic electronics. Its molecular structure, featuring a naphthalene moiety, a phenyl group, and a bromophenyl group attached to a central nitrogen atom, suggests promising charge-transport properties analogous to widely-used hole-transporting materials (HTMs). This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and prospective role of this compound in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide leverages data from the closely related and well-characterized benchmark material, N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), to provide context and predictive insights. Detailed experimental protocols for synthesis and device fabrication are presented, alongside visualizations of key structures and workflows, to facilitate further research and development.

Introduction

Organic electronics has emerged as a transformative technology, enabling the development of flexible displays, low-cost lighting, and efficient solar cells. The performance of these devices is critically dependent on the properties of the organic semiconductor materials used. Hole-transporting materials (HTMs) are a crucial class of these materials, responsible for the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer in devices like OLEDs.

This compound belongs to the family of triarylamines, which are known for their excellent hole-transporting capabilities and morphological stability. The presence of the naphthalene and phenyl groups provides a conjugated system conducive to charge transport, while the bromine atom offers a site for further functionalization, allowing for the tuning of its electronic and physical properties. This guide aims to consolidate the available information on this compound and provide a framework for its evaluation as a functional material in organic electronic applications.

Synthesis and Physicochemical Properties

The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Synthesis Pathway

The logical synthetic route involves the coupling of N-phenylnaphthalen-1-amine with 1-bromo-4-iodobenzene or a similar di-halogenated benzene. The higher reactivity of the iodine atom allows for selective coupling.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 138310-84-6 | [1][2] |

| Molecular Formula | C₂₂H₁₆BrN | [2] |

| Molecular Weight | 374.28 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [3] |

| Melting Point | 91.0 to 100.0 °C | [3] |

Electronic and Thermal Properties: A Comparative Analysis

Comparative Data of Hole-Transporting Materials

The following table presents key performance metrics for NPB, which serves as a benchmark for evaluating the potential of this compound.

| Material | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Tg (°C) | Td (°C) |

| NPB | 5.4 - 5.5 | 2.4 | 1.63 x 10⁻⁵ to 7.64 x 10⁻⁴ (thickness dependent) | 95 - 98 | ~345 |

| References | [4][5] | [5] | [6][7] | [5][8] |

Tg = Glass transition temperature, Td = Decomposition temperature (at 5% weight loss).

Role in Organic Electronics and Device Performance

In a typical OLED, the HTL facilitates the transport of holes from the anode (commonly Indium Tin Oxide - ITO) to the emissive layer, while simultaneously blocking the passage of electrons from the emissive layer to the anode. This ensures that charge recombination occurs predominantly within the emissive layer, maximizing light output.

Device Performance with a Benchmark HTL (NPB)

To provide a performance benchmark, the following table summarizes the characteristics of OLEDs fabricated using NPB as the hole-transporting layer. These values represent what could be achievable with a well-optimized HTL.

| Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Reference |

| ITO/NPB/Alq₃/LiF/Al (Green OLED) | ~7600 | 2.75 | - | [9] |

| ITO/SAM/NPB/Alq₃/LiF/Al (Green OLED with SAM) | 32,290 | - | 1.77 | [10] |

| ITO/NPB/NPB:DCJTB:C545T/NPB/DNA/BCP/Alq₃/LiF/Al (White OLED) | 13,600 | 12.3 | - | [5] |

EQE = External Quantum Efficiency, SAM = Self-Assembled Monolayer.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known patent for the synthesis of the target compound.

Materials:

-

N-phenyl-1-naphthylamine

-

1-Bromo-4-iodobenzene

-

Sodium tert-butoxide (NaOtBu)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (X-Phos)

-

Toluene (anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

In a Schlenk flask, combine N-phenyl-1-naphthylamine (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and X-Phos (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Fabrication of a Multilayer OLED via Thermal Evaporation

This is a general protocol for the fabrication of a simple OLED to test the performance of a new HTL.

Procedure:

-

Substrate Preparation:

-

Clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropyl alcohol (15 minutes each).

-

Dry the substrates in an oven and then treat with UV-ozone for 10-15 minutes to increase the ITO work function and remove organic residues.

-

-

Organic and Cathode Layer Deposition:

-

Load the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Deposit the layers sequentially without breaking the vacuum:

-

Hole-Transporting Layer (HTL): Deposit this compound at a rate of 1-2 Å/s to a thickness of 40 nm.

-

Emissive Layer (EML): Deposit a suitable emissive material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃) at a rate of 1-2 Å/s to a thickness of 60 nm.

-

Electron-Injection Layer (EIL): Deposit a thin layer of Lithium Fluoride (LiF) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.

-

Cathode: Deposit an Aluminum (Al) layer at a rate of 5-10 Å/s to a thickness of 100 nm through a shadow mask.

-

-

-

Encapsulation:

-

Transfer the fabricated device to an inert atmosphere glovebox.

-

Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

-

Characterization of the Hole-Transporting Material

Cyclic Voltammetry (CV):

-

Used to determine the HOMO and LUMO energy levels.

-

The material is dissolved in a suitable solvent with a supporting electrolyte.

-

The oxidation and reduction potentials are measured, and the energy levels are calculated relative to a reference standard (e.g., Fc/Fc⁺).

Thermal Analysis (TGA/DSC):

-

Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature to determine the decomposition temperature (Td).

-

Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature to determine the glass transition temperature (Tg) and melting point (Tm).

Charge Carrier Mobility Measurement:

-

Time-of-Flight (TOF): A direct method to measure charge carrier mobility in thick films.

-

Space-Charge-Limited Current (SCLC): Mobility is extracted from the current-voltage characteristics of a single-carrier device.

Conclusion

This compound presents itself as a promising candidate for a hole-transporting material in organic electronics. Its synthesis is accessible through established palladium-catalyzed amination reactions. While specific experimental data on its electronic and device performance are currently lacking, a comparative analysis with the benchmark material NPB suggests that it is likely to possess suitable HOMO/LUMO energy levels and thermal stability for use in OLEDs and other organic electronic devices. The presence of a bromine atom provides a valuable handle for further molecular engineering to fine-tune its properties. This technical guide provides the foundational information and experimental protocols necessary to stimulate further investigation into the potential of this compound, with the aim of advancing the development of next-generation organic electronic materials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mediation of exciton concentration on magnetic field effects in NPB : Alq3-based heterojunction OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Synthesis of Diarylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[2][3] The synthesis of diarylamines, a key structural motif in many biologically active compounds and functional materials, is a common application of this methodology.[2] This document provides a detailed experimental protocol for the synthesis of diarylamines via the Buchwald-Hartwig reaction, including catalyst selection, reaction setup, and product purification.

Reaction Principle

The Buchwald-Hartwig synthesis of diarylamines involves the palladium-catalyzed coupling of an aryl halide or pseudohalide with an aniline derivative in the presence of a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst.[4][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Data Presentation

The following tables summarize typical reaction parameters for the Buchwald-Hartwig synthesis of diarylamines. These values are intended as a general guide and may require optimization for specific substrates.

Table 1: Typical Catalyst and Ligand Systems

| Palladium Source | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | XPhos | 1-2 | A bulky biaryl phosphine ligand, often effective for a wide range of substrates.[2] |

| Pd₂(dba)₃ | RuPhos | 1-2 | Another bulky biaryl phosphine ligand, also with broad applicability.[6] |

| [Pd(NHC)] complexes | - | 1-3 | N-Heterocyclic carbene (NHC) ligands can offer high stability and activity. |

| Pd/C | XPhos | 5-10 | A heterogeneous catalyst that can be useful for greener reaction conditions and easier workup.[2] |

Table 2: Common Bases and Solvents

| Base | Typical Equivalents | Solvent | Typical Reaction Temperature (°C) |

| NaOtBu | 1.2 - 2.0 | Toluene | 80 - 110 |

| K₃PO₄ | 1.5 - 3.0 | Dioxane | 100 - 120 |

| Cs₂CO₃ | 1.5 - 3.0 | Toluene or Dioxane | 100 - 120 |

| LHMDS | 1.2 - 2.0 | THF | Room Temperature - 80 |

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig synthesis of a diarylamine from an aryl bromide and an aniline.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Aniline derivative (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv)

-

XPhos (0.04 mmol, 0.04 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous toluene (5 mL)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (reaction tube or flask, condenser, etc.)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry reaction tube or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), aniline derivative (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

-

Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the reaction mixture via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure diarylamine.

Mandatory Visualization

Caption: A flowchart of the experimental workflow for the Buchwald-Hartwig synthesis of diarylamines.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06065B [pubs.rsc.org]

- 3. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. jk-sci.com [jk-sci.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Thin-Film Deposition of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and application of N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine as a hole-transporting material (HTM) in the fabrication of Organic Light-Emitting Diodes (OLEDs). Detailed protocols for thin-film deposition by thermal evaporation are outlined to guide researchers in the successful integration of this material into OLED devices.

Material Properties

This compound is a tertiary amine derivative that exhibits excellent hole-transporting properties, making it a suitable candidate for the Hole Transport Layer (HTL) in OLEDs. Its key function is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, while simultaneously blocking electrons, thereby enhancing the recombination efficiency within the light-emitting region of the device.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 138310-84-6 |

| Molecular Formula | C₂₂H₁₆BrN |

| Molecular Weight | 374.28 g/mol |

| Melting Point | 93 °C |

| Appearance | White to off-white powder |

Application in OLEDs

In a typical OLED architecture, this compound is employed as the HTL, positioned between the anode (commonly Indium Tin Oxide - ITO) and the Emissive Layer (EML). The proper alignment of its Highest Occupied Molecular Orbital (HOMO) energy level with the work function of the anode and the HOMO of the emissive material is critical for efficient hole injection and overall device performance.

Application Notes and Protocols for N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine as a Hole Transport Layer

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine is a tertiary arylamine compound that has garnered interest as a potential hole transport material (HTM) for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). Its molecular structure, featuring phenyl and naphthalene moieties, is designed to facilitate the transport of positive charge carriers (holes), a critical function for enhancing the efficiency and stability of these devices. The bromine substituent offers a reactive site for further molecular functionalization, allowing for the tuning of its electronic and physical properties.

This document provides an overview of the material's properties, potential applications, and generalized protocols for its incorporation as a hole transport layer (HTL) in optoelectronic devices.

Physicochemical and Electronic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 138310-84-6 | N/A |

| Molecular Formula | C₂₂H₁₆BrN | [1] |

| Molecular Weight | 374.28 g/mol | [1] |

| Appearance | White to off-white powder/crystals | N/A |

| Melting Point | 93 °C | N/A |

| Purity | Typically >98% (via HPLC) | N/A |

Applications in Organic Electronic Devices

This compound is primarily considered for its role as a hole transport layer in OLEDs and potentially in perovskite solar cells.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the HTL facilitates the transport of holes from the anode (typically Indium Tin Oxide - ITO) to the emissive layer (EML), where they recombine with electrons to generate light. An effective HTL should possess high hole mobility, good thermal stability, and a HOMO energy level that aligns well with the work function of the anode and the HOMO of the emissive layer to minimize the energy barrier for hole injection.

While specific performance data for OLEDs utilizing this compound is not available in the reviewed literature, Table 2 presents typical performance metrics for an OLED device employing a standard arylamine-based HTL for illustrative purposes.

Table 2: Example Performance of a Green Phosphorescent OLED with a Conventional Arylamine-Based HTL

| Parameter | Value |

| Current Efficiency | 75 cd/A |

| Power Efficiency | 65 lm/W |

| External Quantum Efficiency (EQE) | 20% |

| Turn-on Voltage | 3.0 V |

| Maximum Luminance | >10,000 cd/m² |

| Device Structure | ITO / HTL (40 nm) / EML (20 nm) / HBL (10 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm) |

Perovskite Solar Cells (PSCs)

In inverted (p-i-n) perovskite solar cells, the HTL is responsible for extracting holes from the perovskite absorber layer and transporting them to the anode. The stability and energy level alignment of the HTL are critical for achieving high power conversion efficiency (PCE) and long-term device stability. The properties of this compound suggest its potential as a candidate for this application.

Table 3 provides representative performance data for a perovskite solar cell using a conventional polymer-based HTL as a benchmark.

Table 3: Example Performance of an Inverted Perovskite Solar Cell with a Conventional HTL

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 21% |

| Open-Circuit Voltage (V_oc) | 1.12 V |

| Short-Circuit Current Density (J_sc) | 23.5 mA/cm² |

| Fill Factor (FF) | 0.80 |

| Device Structure | ITO / HTL / Perovskite / C60 / BCP / Ag |

Experimental Protocols

The following are generalized protocols for the synthesis and deposition of this compound as a hole transport layer. These should be considered as starting points and may require optimization for specific device architectures and performance targets.

Synthesis of this compound

A common synthetic route for this class of compounds is the Buchwald-Hartwig amination.

Materials:

-

N-phenylnaphthalen-1-amine

-

1-Bromo-4-iodobenzene (or a similar aryl halide)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., XPhos)

-

Strong base (e.g., sodium tert-butoxide)

-

Anhydrous toluene (or other suitable solvent)

Procedure:

-

In a glovebox, add N-phenylnaphthalen-1-amine, 1-bromo-4-iodobenzene, the palladium catalyst, the ligand, and the base to a dry Schlenk flask equipped with a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-